molecular formula C9H7BrN2 B1273732 1-(2-Bromophenyl)-1H-pyrazole CAS No. 87488-84-4

1-(2-Bromophenyl)-1H-pyrazole

Cat. No.: B1273732
CAS No.: 87488-84-4
M. Wt: 223.07 g/mol
InChI Key: QNDJHGODPWAKAO-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Agents in Cancer Research

1-(2-Bromophenyl)-1H-pyrazole derivatives have shown promise in cancer research, particularly in the development of antiproliferative agents. A study by Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, demonstrating cytotoxic effects against breast cancer and leukemic cells. These compounds, particularly 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine, induced cell death by activating apoptosis in cancer cells, suggesting their potential as small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).

Cytotoxic Activity Against Tumor Cell Lines

Srour et al. (2018) explored the cytotoxic activity of 1,3,4-trisubstituted pyrazole derivatives against various human cancer cell lines. These derivatives, synthesized from 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, exhibited significant activity against cell lines such as hepatocellular carcinoma, breast cancer, lung carcinoma, prostatic cancer, and colon carcinoma. One compound, in particular, showed potent activity and no cytotoxic activity on normal human cell lines, indicating its potential as an anti-cancer agent (Srour et al., 2018).

Synthesis of Heterocyclic Compounds

The synthesis of pyrazolo[5,1-a]isoquinolines and 8-methylenepyrazolo[5,1-a]isoindoles, as described by Fan et al. (2015), involves the use of 1-(2-bromophenyl)-1H-pyrazoles. This method, involving palladium-catalyzed coupling and hydroamination reactions, is significant in the synthesis of complex heterocyclic compounds that may have various applications in medicinal chemistry (Fan et al., 2015).

Spectral Characterization and Fluorescent Assessment

Pyrazoline derivatives, such as those involving this compound, have been studied for their spectral characterization and fluorescence. Ibrahim et al. (2016) synthesized and characterized new pyrazoline derivatives, investigating their fluorescence properties in various solvents. This research contributes to the understanding of the spectroscopic properties of pyrazoline derivatives, which can have implications in material science and photonics (Ibrahim et al., 2016).

Computational and Molecular Structure Studies

Tamer et al. (2016) conducted a combined experimental and DFT approach to study the molecular structure of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine. Their research included X-ray diffraction, spectroscopic analyses, and theoretical calculations, providing insights into the stability and electronic properties of the compound. Such studies are crucial in the development of materials with potential applications in nonlinear optics (Tamer et al., 2016).

Future Directions

The future directions for the study of “1-(2-Bromophenyl)-1H-pyrazole” and related compounds are promising. For instance, dual-target tubulin inhibitors are regarded as a promising approach to overcome limitations and improve therapeutic efficacy . Furthermore, the discovery of a dual tubulin and neuropilin-1 (NRP1) inhibitor with potent in vivo anti-tumor activity via pharmacophore-based docking screening, structure optimization, and biological evaluation is a significant development .

Properties

IUPAC Name

1-(2-bromophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDJHGODPWAKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383668
Record name 1-(2-Bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87488-84-4
Record name 1-(2-Bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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